molecular formula C21H26N4O4S B2963517 N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428371-93-0

N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2963517
CAS No.: 1428371-93-0
M. Wt: 430.52
InChI Key: RBAWIZZEUJJHAL-UHFFFAOYSA-N
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Description

N1-(1-Phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a phenylethyl group at the N1 position and a pyridin-3-ylsulfonyl-piperidinylmethyl moiety at the N2 position. The compound’s design leverages the oxalamide scaffold, a versatile framework known for hydrogen-bonding interactions with biological targets, as seen in other antiviral and flavoring agents .

Properties

IUPAC Name

N'-(1-phenylethyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-16(18-6-3-2-4-7-18)24-21(27)20(26)23-14-17-9-12-25(13-10-17)30(28,29)19-8-5-11-22-15-19/h2-8,11,15-17H,9-10,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAWIZZEUJJHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structural features that confer specific biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and a modulator of various biological pathways.

Chemical Structure and Properties

The compound features a phenylethyl group attached to one nitrogen atom and a pyridin-3-ylsulfonyl piperidin-4-yl group attached to the other nitrogen atom. This structural arrangement is critical for its biological activity, allowing it to interact with various molecular targets.

Property Details
IUPAC Name This compound
Molecular Formula C18H23N3O3S
Molecular Weight 353.46 g/mol
CAS Number 920417-72-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound may bind to the active sites of enzymes, thereby inhibiting their function and affecting related metabolic pathways. Additionally, it can interact with cellular receptors, influencing signal transduction processes, which can lead to various physiological effects.

Enzyme Inhibition

Research has indicated that compounds similar to N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidin derivatives exhibit significant enzyme inhibition. For instance, studies on oxalamides have shown their potential as inhibitors of HIV entry by blocking the gp120-CD4 interaction, which is vital for viral infection . The specific interactions of N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives with enzymes involved in metabolic pathways warrant further investigation.

Case Studies

A systematic study on oxalamides demonstrated their efficacy in inhibiting cell fusion at low micromolar levels, indicating potential therapeutic applications in virology . These findings suggest that N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives could be explored for their antiviral properties.

Applications in Research

N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives have been studied for their applications in various scientific fields:

Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases.

Material Science
Due to its unique chemical properties, N1-(1-phenylethyl)-N2-(pyridin-3-ylsulfonyl)piperidine derivatives are also being explored in the development of new materials, such as polymers and catalysts.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
N1-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamidesContains tetramethyl piperidineHIV entry inhibitors
N-(pyridin-2-yl)amidesSimilar structure with pyridinic variationsVaries; some exhibit enzyme inhibition
N1,N2-Bis(pyridin-2-ylmethyl)oxalamideTwo pyridine groupsDifferent biological profiles

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Oxalamide Derivatives

Compound ID & Structure Key Substituents Yield (%) Purity (%) Notable Features
Target Compound: N1-(1-Phenylethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide - N1: 1-Phenylethyl
- N2: Pyridin-3-ylsulfonyl-piperidinylmethyl
N/A N/A Sulfonyl group enhances polarity; piperidine ring may improve membrane permeability.
Compound 8 () - N1: 4-Chlorophenyl
- N2: Thiazolyl-piperidinylmethyl
46 >95 Chlorophenyl and thiazole groups may confer antiviral activity.
Compound 13 () - N1: Acetylpiperidinyl-thiazolylmethyl
- N2: 4-Chlorophenyl
36 90.0 Acetylated piperidine reduces basicity; thiazole likely enhances target binding.
Compound 16 () - N1: 4-Hydroxybenzoylphenyl
- N2: 4-Methoxyphenethyl
N/A N/A Hydroxybenzoyl and methoxy groups improve solubility; dimerization observed (23%).
S336 () - N1: 2,4-Dimethoxybenzyl
- N2: 2-(Pyridin-2-yl)ethyl
N/A N/A Potent umami agonist; rapid metabolism in hepatocytes (no amide hydrolysis).

Key Observations:

Aromatic Substituents: The target compound’s phenylethyl group contrasts with chlorophenyl (Compounds 8–11, ) and methoxybenzyl (S336) groups. Chlorophenyl substituents are associated with antiviral activity in HIV entry inhibitors , while methoxy groups in S336 contribute to flavorant potency .

Heterocyclic Moieties :

  • Piperidine rings (target compound, Compounds 8–11) are common, but substitution patterns vary. For example, Compound 11 () uses a piperidin-4-yl group, whereas the target compound incorporates a sulfonylated piperidine, which may alter binding kinetics .
  • Thiazole-containing derivatives (Compounds 8–15) demonstrate antiviral activity, suggesting that heterocycles are critical for target engagement in HIV inhibition .

Metabolic Stability :

  • S336 () undergoes rapid hepatic metabolism without amide hydrolysis, indicating that oxalamide bonds are resistant to cleavage but susceptible to oxidation at other sites . This implies that the target compound’s sulfonyl group might mitigate oxidative metabolism compared to S336’s pyridin-2-yl group.

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